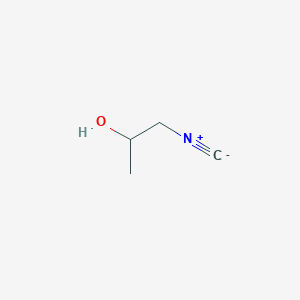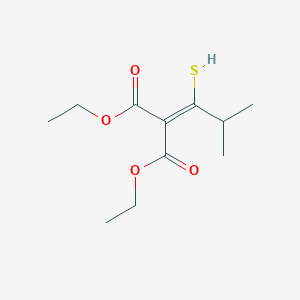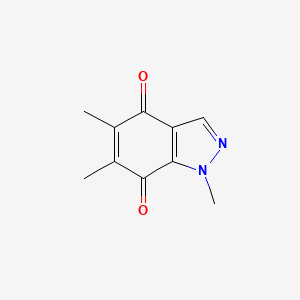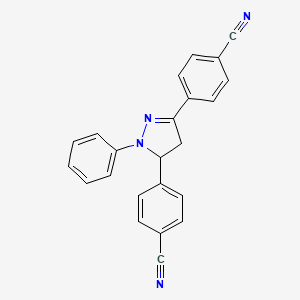
4,4'-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a phenyl group and benzonitrile moieties attached to the pyrazole ring. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method is the reaction of phenylhydrazine with benzaldehyde derivatives under acidic or basic conditions to form the pyrazoline intermediate, which is then oxidized to the pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Bromine, hydrogen peroxide
Reducing Agents: Sodium borohydride, hydrogen gas
Catalysts: Hydrochloric acid, sodium acetate
Solvents: Ethanol, acetic acid
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学研究应用
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile has a wide range of scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
作用机制
The mechanism of action of 4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, modulating their functions .
相似化合物的比较
Similar Compounds
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 3-Amino-4,5-dihydro-1-phenylpyrazole
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
Uniqueness
4,4’-(1-Phenyl-4,5-dihydro-1H-pyrazole-3,5-diyl)dibenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzonitrile groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
88405-23-6 |
|---|---|
分子式 |
C23H16N4 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
4-[5-(4-cyanophenyl)-2-phenyl-3,4-dihydropyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C23H16N4/c24-15-17-6-10-19(11-7-17)22-14-23(20-12-8-18(16-25)9-13-20)27(26-22)21-4-2-1-3-5-21/h1-13,23H,14H2 |
InChI 键 |
DGTMRAVPMFBDIR-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(N=C1C2=CC=C(C=C2)C#N)C3=CC=CC=C3)C4=CC=C(C=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
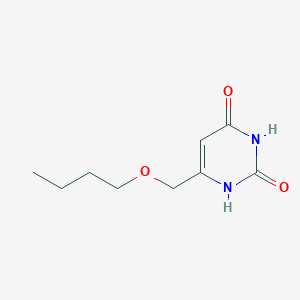
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)

![Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate](/img/structure/B14400548.png)

![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14400557.png)
